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The Structure-Activity Relationship of WKYMVm: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Analysis of a Potent Formyl Peptide Receptor Agonist

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (**WKYMVm**) has emerged as a powerful tool in immunological research due to its potent agonistic activity at formyl peptide receptors (FPRs), particularly FPR2.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **WKYMVm**, its signaling pathways, and detailed methodologies for its characterization, aimed at researchers, scientists, and professionals in drug development.

Structure-Activity Relationship of WKYMVm and its Analogs

WKYMVm is a synthetic peptide identified from a combinatorial library that binds to and activates the FPR family of G protein-coupled receptors.[1][3] It exhibits a strong affinity for FPR2, with weaker affinity for FPR1 and FPR3, establishing it as a potent FPR2 agonist.[3] The D-methionine at the C-terminus of **WKYMVm** is a critical determinant of its high affinity and potent activity. The corresponding L-methionine analog, **WKYMVM**, shows a significantly reduced affinity for FPR2.

The cryo-electron microscopy structure of **WKYMVm** in complex with FPR2 has provided significant insights into the molecular basis of their interaction. The peptide binds in a deep pocket within the receptor, bordered by the N-terminus, extracellular loops (ECL1, ECL2, ECL3), and transmembrane helices III, V, VI, and VII. Key interactions include a hydrogen-bond



network involving the Tyrosine (Y3) residue of the peptide with Asp106 and Arg201 of FPR2. The C-terminal D-methionine (m6) residue is crucial for receptor activation, interacting with key residues at the bottom of the binding pocket, including Val113 and Trp254.

Systematic modifications of the **WKYMVm** sequence have further elucidated the contribution of each amino acid to its biological activity. The following tables summarize the quantitative data on the activity of **WKYMVm** and its analogs in various functional assays.

Table 1: Agonist Activity of **WKYMVm** and Analogs on Formyl Peptide Receptors

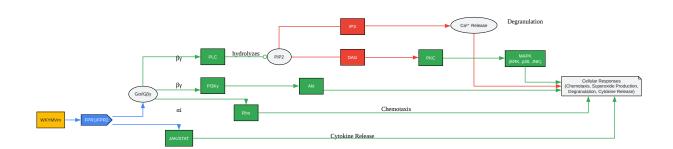
Peptide	Receptor	Assay	EC50	Reference(s)
WKYMVm	FPR1	Calcium Mobilization	~25 nM	
FPR2	Calcium Mobilization	75 pM		
FPR3	Calcium Mobilization	3 nM	_	
WKYMVM	FPR2	Calcium Mobilization	2 nM	
FPR3	Calcium Mobilization	80 nM		_
Neutrophils	Superoxide Production	75 nM	_	

EC50 values represent the concentration of the peptide that elicits a half-maximal response.

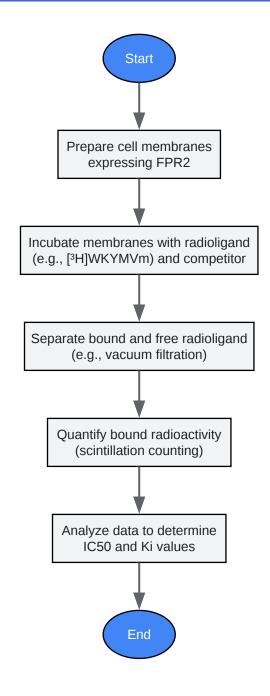
Signaling Pathways Activated by WKYMVm

Upon binding to FPRs, **WKYMVm** triggers a cascade of intracellular signaling events that mediate its diverse biological effects, including chemotaxis, superoxide production, and cytokine release in immune cells. The primary signaling pathways activated by **WKYMVm** are depicted in the diagram below.









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